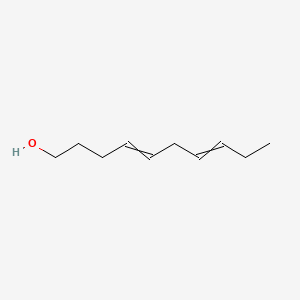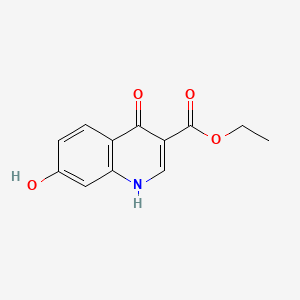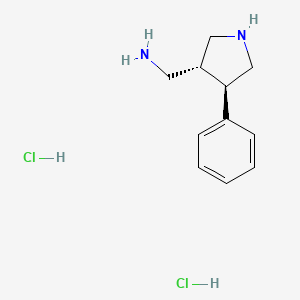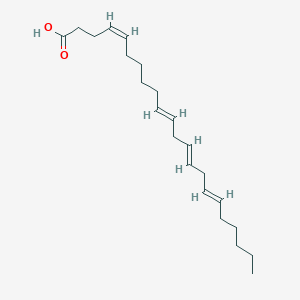
顺式-4,10,13,16-二十碳四烯酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cis-4,10,13,16-Docosatetraenoic Acid is a long chain polyunsaturated fatty acid . It is a minor fatty acid component of rat testis lipids .
Synthesis Analysis
The methyl ester of cis-4,10,13,16-Docosatetraenoic Acid is a neutral, more lipophilic form of the free acid . It can be used as an analytical standard for the identification of the analyte in golden algae, primate brain white matter, and mouse liver using gas chromatography coupled to ion trap mass spectrometry .Molecular Structure Analysis
The molecular formula of cis-4,10,13,16-Docosatetraenoic Acid is C22H36O2 . The average mass is 332.520 Da and the monoisotopic mass is 332.271515 Da .Physical and Chemical Properties Analysis
The density of cis-4,10,13,16-Docosatetraenoic Acid is 0.9±0.1 g/cm3 . The boiling point is 432.5±14.0 °C at 760 mmHg . The vapor pressure is 0.0±2.2 mmHg at 25°C . The enthalpy of vaporization is 75.5±6.0 kJ/mol . The flash point is 329.2±15.2 °C .科学研究应用
生化研究
作为一种多不饱和脂肪酸,顺式-4,10,13,16-二十碳四烯酸可用于生化研究以研究脂类生物化学 . 它可用于了解此类脂肪酸在各种生物过程中的作用。
细胞培养研究
与其他脂肪酸类似,它可能用作细胞培养基的成分。 例如,顺式-4,7,10,13,16,19-二十二碳六烯酸,一种相关化合物,已被用于杜尔贝科改良鹰培养基 (DMEM) 中培养细胞 .
营养学研究
鉴于它存在于大鼠睾丸脂质中 ,它可用于营养学研究以了解各种脂肪酸在动物日粮中的作用及其对健康的影响。
分析化学
作用机制
Target of Action
cis-4,10,13,16-Docosatetraenoic Acid, also known as adrenic acid (AdA), is a naturally occurring polyunsaturated fatty acid . It is one of the most abundant fatty acids in the early human brain . The primary targets of this compound are cells in the human body, particularly those in the brain .
Mode of Action
cis-4,10,13,16-Docosatetraenoic Acid interacts with its targets by being metabolized by cells to biologically active products . These products include dihomoprostaglandins and epoxydocosatrienoic acids (EDTs, also known as dihomo-EETs) . These metabolites play a crucial role in various biological processes.
Biochemical Pathways
The biochemical pathways affected by cis-4,10,13,16-Docosatetraenoic Acid involve the metabolism of the compound to form dihomoprostaglandins and epoxydocosatrienoic acids . These metabolites are known to be endothelium-derived hyperpolarizing factors . They have demonstrated anti-endoplasmic reticulum stress and anti-nociceptive activities .
Result of Action
The molecular and cellular effects of cis-4,10,13,16-Docosatetraenoic Acid’s action are primarily due to its metabolites. These metabolites have demonstrated anti-endoplasmic reticulum stress and anti-nociceptive activities . They are hydrolyzed by the soluble epoxide hydrolase (sEH) to dihydroxydocosatrienoic acids (DHDTs) and hence might play a role in the efficacy of sEH inhibitors .
生化分析
Biochemical Properties
cis-4,10,13,16-Docosatetraenoic Acid plays a key role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is metabolized by cells to biologically active products such as dihomoprostaglandins
Cellular Effects
cis-4,10,13,16-Docosatetraenoic Acid has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, cis-4,10,13,16-Docosatetraenoic Acid exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cis-4,10,13,16-Docosatetraenoic Acid change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of cis-4,10,13,16-Docosatetraenoic Acid vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
cis-4,10,13,16-Docosatetraenoic Acid is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
cis-4,10,13,16-Docosatetraenoic Acid is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for cis-4,10,13,16-Docosatetraenoic Acid involves converting a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "Methyl 11-bromo-14-hexadecenoate", "Lithium acetylide", "2-bromoethanol", "Sodium hydride", "Docosahexaenoic acid" ], "Reaction": [ "Methyl 11-bromo-14-hexadecenoate is reacted with lithium acetylide to form an alkyne intermediate.", "The alkyne intermediate is then reacted with 2-bromoethanol to form a vinyl ether intermediate.", "The vinyl ether intermediate is then reacted with sodium hydride to form a carboxylic acid intermediate.", "Finally, the carboxylic acid intermediate is converted into cis-4,10,13,16-Docosatetraenoic Acid through a series of chemical reactions involving deprotection and oxidation, resulting in the desired product." ] } | |
CAS 编号 |
122068-08-0 |
分子式 |
C22H36O2 |
分子量 |
332.5 g/mol |
IUPAC 名称 |
docosa-4,10,13,16-tetraenoic acid |
InChI |
InChI=1S/C22H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10,12-13,18-19H,2-5,8,11,14-17,20-21H2,1H3,(H,23,24) |
InChI 键 |
DFNQVYRKLOONGO-UHFFFAOYSA-N |
SMILES |
CCCCCC=CCC=CCC=CCCCCC=CCCC(=O)O |
规范 SMILES |
CCCCCC=CCC=CCC=CCCCCC=CCCC(=O)O |
外观 |
Assay:≥98%A solution in ethanol |
同义词 |
cis-4,10,13,16-Docosatetraenoic Acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


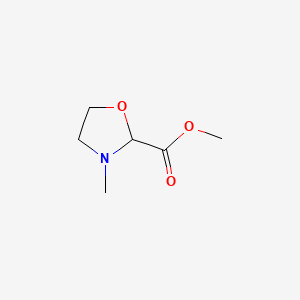

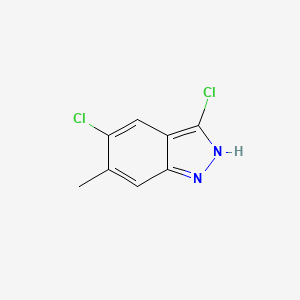
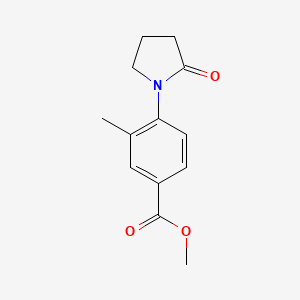
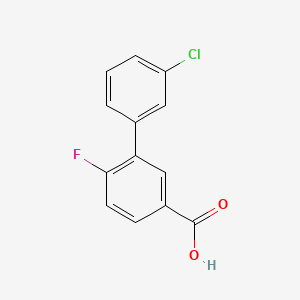
![7-Methyl-1-phenyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B597563.png)
![2-(7-Oxo-5,8-diazaspiro[3.4]oct-6-yl)benzonitrile](/img/structure/B597564.png)
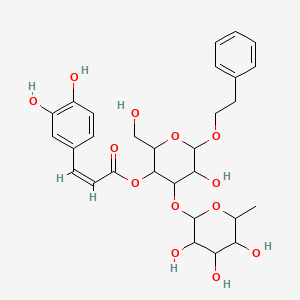
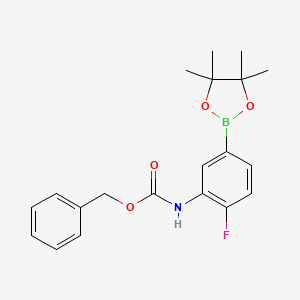
![3-(Benzo[d][1,3]dioxol-5-yl)-5-nitrobenzoic acid](/img/structure/B597568.png)
